2',3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone 2',3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Brand Name: Vulcanchem
CAS No.: 898756-83-7
VCID: VC7824222
InChI: InChI=1S/C16H20Cl2O3/c1-16(2)9-20-14(21-10-16)8-4-7-13(19)11-5-3-6-12(17)15(11)18/h3,5-6,14H,4,7-10H2,1-2H3
SMILES: CC1(COC(OC1)CCCC(=O)C2=C(C(=CC=C2)Cl)Cl)C
Molecular Formula: C16H20Cl2O3
Molecular Weight: 331.2 g/mol

2',3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

CAS No.: 898756-83-7

Cat. No.: VC7824222

Molecular Formula: C16H20Cl2O3

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

2',3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone - 898756-83-7

Specification

CAS No. 898756-83-7
Molecular Formula C16H20Cl2O3
Molecular Weight 331.2 g/mol
IUPAC Name 1-(2,3-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Standard InChI InChI=1S/C16H20Cl2O3/c1-16(2)9-20-14(21-10-16)8-4-7-13(19)11-5-3-6-12(17)15(11)18/h3,5-6,14H,4,7-10H2,1-2H3
Standard InChI Key UCXWXHFXFUOERU-UHFFFAOYSA-N
SMILES CC1(COC(OC1)CCCC(=O)C2=C(C(=CC=C2)Cl)Cl)C
Canonical SMILES CC1(COC(OC1)CCCC(=O)C2=C(C(=CC=C2)Cl)Cl)C

Introduction

Structural Characterization and Molecular Properties

The molecular formula of 2',3'-dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is C₁₆H₂₀Cl₂O₃, derived from its IUPAC name. The structure comprises three key components:

  • Dichlorophenyl group: Chlorine atoms at the 2' and 3' positions of the phenyl ring, enhancing electrophilic substitution reactivity.

  • Butyrophenone backbone: A four-carbon chain terminating in a ketone group, facilitating hydrogen bonding and nucleophilic additions.

  • 5,5-Dimethyl-1,3-dioxane ring: A six-membered cyclic ether with two methyl groups at the 5-position, introducing steric hindrance and modulating solubility.

Hypothetical Physicochemical Properties

PropertyPredicted Value/RangeBasis for Prediction
Molecular Weight331.2 g/molCalculated from molecular formula
Melting Point120–140°CAnalogous dioxane-containing compounds
Solubility in WaterLow (<1 mg/mL)Hydrophobic dioxane and aryl groups
LogP (Octanol-Water)~3.5Estimated via fragment-based methods

The spatial arrangement of substituents suggests significant steric interactions between the dioxane ring and chlorophenyl group, potentially influencing conformational flexibility and crystal packing.

Synthetic Pathways and Challenges

The synthesis of 2',3'-dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone likely involves multi-step organic reactions:

Proposed Route 1: Friedel-Crafts Acylation

  • Dioxane Ring Formation: Condensation of 2,2-dimethyl-1,3-propanediol with an aldehyde under acidic conditions yields the 5,5-dimethyl-1,3-dioxane intermediate.

  • Butyrophenone Assembly: Friedel-Crafts acylation of 2,3-dichlorobenzene with γ-butyrolactone in the presence of AlCl₃ generates the ketone backbone.

  • Coupling Reaction: A nucleophilic substitution or cross-coupling reaction attaches the dioxane moiety to the butyrophenone structure.

Proposed Route 2: Grignard Addition

  • Dioxane-Magnesium Complex: Reaction of 2-(bromomethyl)-5,5-dimethyl-1,3-dioxane with magnesium forms a Grignard reagent.

  • Ketone Formation: Addition to 2',3'-dichloroacetophenone followed by hydrolysis produces the target compound.

Key Challenges:

  • Regioselective introduction of chlorine atoms at the 2' and 3' positions without side reactions.

  • Steric hindrance during coupling steps requiring optimized catalysts (e.g., palladium complexes).

Reactivity and Functional Group Interactions

Dominant Reaction Pathways

  • Nucleophilic Aromatic Substitution:

    • Chlorine atoms at ortho positions activate the phenyl ring for substitution with amines or alkoxides.

    • Example: Reaction with piperidine could yield 2',3'-dipiperidino derivatives.

  • Ketone Reduction:

    • Catalytic hydrogenation (H₂/Pd) reduces the ketone to a secondary alcohol, altering polarity.

  • Dioxane Ring Opening:

    • Acidic conditions (e.g., HCl/EtOH) cleave the dioxane to form diols, increasing water solubility.

Comparative Reactivity Table

Reaction TypeExpected Reactivity (1–5)Notes
Electrophilic Substitution4Enhanced by electron-withdrawing Cl
Nucleophilic Addition3Moderate ketone activation
Oxidation2Stability due to steric protection

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey Differences
2',5'-Dichloro-4-(dioxan-2-yl)butyrophenoneC₁₆H₂₀Cl₂O₃Chlorine positional isomerism
2',6'-Dichloro analogC₁₆H₂₀Cl₂O₃Altered steric profile
3,3-DimethylbutyrophenoneC₁₂H₁₄Cl₂OLacks dioxane ring

The 2',3'-dichloro substitution pattern may confer unique electronic effects compared to para-substituted analogs, influencing binding affinity in biological systems.

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective dioxane incorporation.

  • Computational Modeling: DFT studies to predict interaction with biological targets like dopamine receptors.

  • Ecotoxicity Studies: Assess environmental persistence and degradation pathways.

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